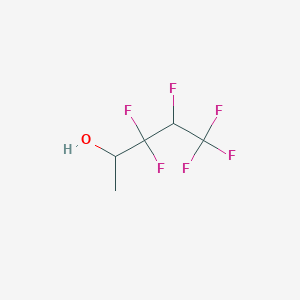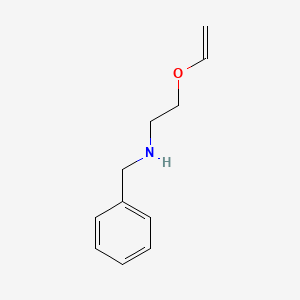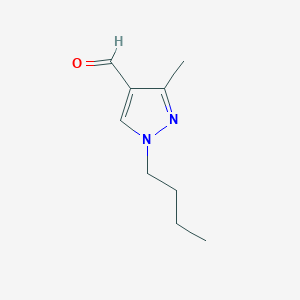
3,3,4,5,5,5-Hexafluoropentan-2-ol
概要
説明
3,3,4,5,5,5-Hexafluoropentan-2-ol is a chemical compound with the molecular formula C5H6F6O . It is also known by other names such as 3,3,4,5,5,5-hexafluoro-2-pentanol and 1-(2H-Perfluoropropyl)ethanol . The molecular weight of this compound is 196.09 g/mol .
Molecular Structure Analysis
The InChI code for 3,3,4,5,5,5-Hexafluoropentan-2-ol isInChI=1S/C5H6F6O/c1-2(12)4(7,8)3(6)5(9,10)11/h2-3,12H,1H3 . The Canonical SMILES representation is CC(C(C(C(F)(F)F)F)(F)F)O . This compound has 12 heavy atoms, 2 rotatable bonds, and 1 hydrogen bond donor count . Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3,4,5,5,5-Hexafluoropentan-2-ol include a molecular weight of 196.09 g/mol, an XLogP3-AA of 2.2, a topological polar surface area of 20.2 Ų, and a complexity of 153 . The compound is also characterized by a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 .Safety and Hazards
When handling 3,3,4,5,5,5-Hexafluoropentan-2-ol, it is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
特性
IUPAC Name |
3,3,4,5,5,5-hexafluoropentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c1-2(12)4(7,8)3(6)5(9,10)11/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNMWXDGNGRANP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(F)(F)F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379334 | |
| Record name | 1-(2H-Perfluoropropyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,5,5,5-Hexafluoropentan-2-ol | |
CAS RN |
2711-81-1 | |
| Record name | 1-(2H-Perfluoropropyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2711-81-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3,3,4,5,5,5-Hexafluoropentan-2-ol synthesized according to the research?
A1: The paper describes the synthesis of 3,3,4,5,5,5-Hexafluoropentan-2-ol through the direct chlorination of 2-(1,1,2,3,3,3-Hexafluoropropyl)oxolane. This chlorination process selectively targets the 5-position of the oxolane ring. The resulting chlorinated intermediate then undergoes further reactions, ultimately yielding 3,3,4,5,5,5-Hexafluoropentan-2-ol. Interestingly, the researchers propose that this reaction proceeds through the formation of 1,1,1,2,3,3-Hexafluoropentan-2-one as an intermediate [].
Q2: What are the potential applications of the reactions described in this research paper?
A2: The research primarily focuses on exploring novel synthetic routes for fluorinated organic compounds, particularly utilizing free radical reactions. While the paper does not delve into specific applications for 3,3,4,5,5,5-Hexafluoropentan-2-ol itself, the methodologies and insights gained from this research could contribute to the development of new fluorinated materials. Fluorinated compounds are highly sought after in various fields like pharmaceuticals, agrochemicals, and materials science due to their unique properties. Therefore, understanding the reactivity and synthesis of compounds like 3,3,4,5,5,5-Hexafluoropentan-2-ol can pave the way for designing and synthesizing novel fluorinated compounds with tailored properties for specific applications [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)
![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)
![6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B1305442.png)

![5-[(4-Iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1305444.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)

![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)



